![molecular formula C13H21NSi B14316024 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine CAS No. 110503-25-8](/img/structure/B14316024.png)
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a dimethyl(phenyl)silyl group
Vorbereitungsmethoden
The synthesis of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine typically involves the reaction of pyrrolidine with a dimethyl(phenyl)silyl halide under basic conditions. One common method is to react pyrrolidine with chlorodimethylphenylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the silicon atom, displacing the halide ion.
Analyse Chemischer Reaktionen
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules and as a probe in biological studies to investigate silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine involves its interaction with various molecular targets through its silyl group. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can be compared with other similar compounds such as:
1-{[Dimethyl(phenyl)silyl]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{[Dimethyl(phenyl)silyl]methyl}morpholine: Contains a morpholine ring, which introduces an oxygen atom into the ring structure.
1-{[Dimethyl(phenyl)silyl]methyl}azetidine: Features a four-membered azetidine ring, which is more strained compared to the five-membered pyrrolidine ring.
Eigenschaften
CAS-Nummer |
110503-25-8 |
|---|---|
Molekularformel |
C13H21NSi |
Molekulargewicht |
219.40 g/mol |
IUPAC-Name |
dimethyl-phenyl-(pyrrolidin-1-ylmethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,12-14-10-6-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
UEZUAGULLAUYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CN1CCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
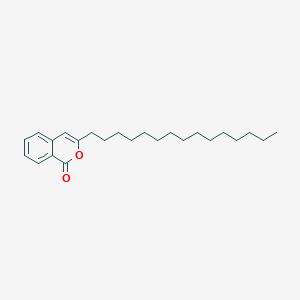
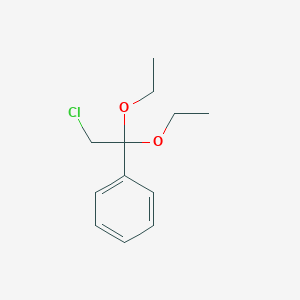

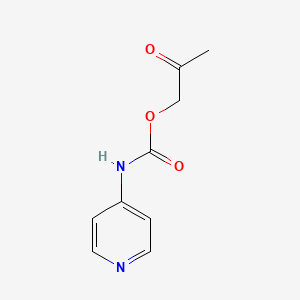

![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
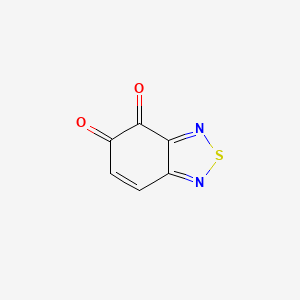
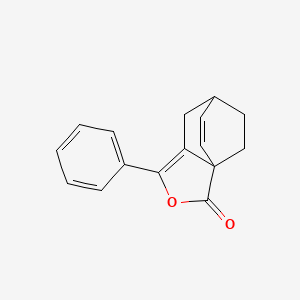
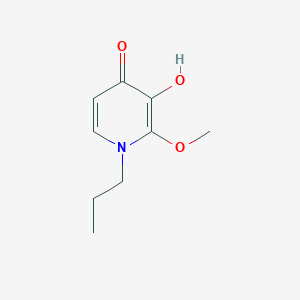

![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

